molecular formula C17H22N2O2 B2941925 1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide CAS No. 1103514-13-1

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2941925
CAS No.: 1103514-13-1
M. Wt: 286.375
InChI Key: FKCCBVVYCPKVKC-UHFFFAOYSA-N
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Description

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a cyclohexanecarbonyl group attached to the nitrogen atom of an indoline ring, with an additional carboxamide group at the second position of the indoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide typically involves the acylation of N-methylindoline-2-carboxamide with cyclohexanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor in the synthesis of 1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide.

    N-methylindoline-2-carboxamide: The starting material for the synthesis of the compound.

    Cyclohexanecarbonyl chloride: Used in the acylation reaction to form the compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(cyclohexanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18-16(20)15-11-13-9-5-6-10-14(13)19(15)17(21)12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCCBVVYCPKVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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